BOC-ARG(DI-Z)-OH

Description

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-25(35)29-21(22(32)33)15-10-16-31(26(36)38-18-20-13-8-5-9-14-20)23(28)30-24(34)37-17-19-11-6-4-7-12-19/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,35)(H,32,33)(H2,28,30,34)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWNVCDDYWITMG-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN(C(=NC(=O)OCC1=CC=CC=C1)N)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC1=CC=CC=C1)/N)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of BOC-ARG(DI-Z)-OH?

For Researchers, Scientists, and Drug Development Professionals

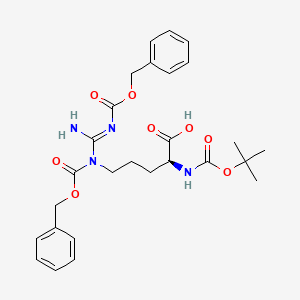

The compound BOC-ARG(DI-Z)-OH, systematically named N-α-Boc-N',N''-bis-CBZ-L-arginine, is a crucial derivative of the amino acid L-arginine used extensively in peptide synthesis. Its structure is characterized by three key protecting groups that enable controlled, sequential formation of peptide bonds. The alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the two nitrogen atoms of the side-chain guanidino group are each protected by a benzyloxycarbonyl (Z or Cbz) group. This strategic protection prevents unwanted side reactions during peptide synthesis.

Core Molecular Structure and Properties

The structural arrangement of this compound features a central chiral carbon (the α-carbon of arginine) bonded to a free carboxylic acid (-OH), a Boc-protected amine, a hydrogen atom, and the arginine side chain. The side chain consists of a three-carbon aliphatic chain terminating in a guanidino group, which is heavily modified with two Z-groups.

| Property | Value | Reference |

| Systematic Name | (2S)-5-{[(benzyloxy)carbonyl][{[(benzyloxy)carbonyl]amino}(imino)methyl]amino}-2-[(tert-butoxycarbonyl)amino]pentanoic acid | [1] |

| Synonyms | This compound, N-α-Boc-N G,N G-bis-CBZ-L-arginine, Nα-Boc-Nδ,Nω-di-Z-L-arginine | [2][3] |

| CAS Number | 51219-19-3 | |

| Molecular Formula | C27H34N4O8 | |

| Molecular Weight | 542.58 g/mol | |

| Melting Point | ~140 °C |

Structural Visualization

To clarify the relationships between the functional groups, the following diagram illustrates the core structure of the molecule.

Experimental Applications

Primary Use: Peptide Synthesis

This compound is a key reagent in Boc solid-phase peptide synthesis (SPPS). The experimental workflow for incorporating this amino acid derivative into a growing peptide chain typically involves the following conceptual steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, usually with an acid like trifluoroacetic acid (TFA).

-

Activation: The carboxylic acid group of this compound is activated using a coupling reagent (e.g., DCC, HBTU) to form a reactive intermediate.

-

Coupling: The activated amino acid is added to the deprotected, resin-bound peptide, forming a new peptide bond.

-

Wash: The solid support (resin) is washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The Z-groups on the arginine side chain are stable to the acidic conditions used for Boc deprotection and are typically removed at the final stage of synthesis using harsher methods like strong acid (e.g., HF) or catalytic hydrogenation.

References

In-Depth Technical Guide to BOC-ARG(DI-Z)-OH: Properties, Specifications, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, specifications, and applications of Nα-Boc-Nδ,Nω-di-Z-L-arginine, commonly referred to as BOC-ARG(DI-Z)-OH. This essential building block is a cornerstone in Boc solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide sequences.

Core Chemical Properties and Specifications

This compound is a white to off-white powder utilized as a protected amino acid in peptide synthesis.[1][2] The tert-butyloxycarbonyl (Boc) group on the α-amino function provides temporary protection, while the two benzyloxycarbonyl (Z) groups offer robust protection for the guanidino side chain of arginine.[3]

Below is a summary of its key chemical and physical properties:

| Property | Specification |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nδ,Nω-bis(benzyloxycarbonyl)-L-arginine |

| Synonyms | Boc-Arg(Z)2-OH, Nα-Boc-Nδ,Nω-di-Z-L-arginine[4] |

| CAS Number | 51219-19-3[1] |

| Molecular Formula | C₂₇H₃₄N₄O₈ |

| Molecular Weight | 542.58 g/mol |

| Appearance | White to slight yellow to beige powder |

| Melting Point | Approximately 140 °C (with decomposition) |

| Purity (Assay) | Typically ≥98.0% by TLC and HPLC |

| Optical Rotation | [α]20/D +2.5±0.5°, c = 1% in methanol |

| Storage Temperature | 15-25°C |

| Solubility | Soluble in organic solvents such as DMF and DCM used in peptide synthesis. |

Application in Peptide Synthesis: A Step-by-Step Workflow

This compound is a critical reagent for introducing arginine into peptide chains via Boc-SPPS. The dual Z-protection of the guanidino group is particularly advantageous in complex syntheses, minimizing side reactions. The general workflow for its incorporation is outlined below.

Caption: General workflow for the incorporation of this compound in Boc-SPPS.

Experimental Protocols

1. Resin Preparation and Swelling:

-

Begin with a suitable resin for Boc chemistry, such as Merrifield, PAM, or MBHA resin.

-

Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes in a reaction vessel.

2. Boc Deprotection:

-

Remove the N-terminal Boc protecting group from the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

-

Perform a short pre-wash (1-2 minutes) followed by a longer treatment (15-30 minutes).

-

Wash the resin thoroughly with DCM and N,N-dimethylformamide (DMF) to remove residual acid and byproducts.

3. Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

-

Repeat the neutralization step to ensure complete conversion to the free amine.

-

Wash the resin again with DMF and DCM.

4. Coupling of this compound:

-

Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a suitable activating agent such as HBTU/HOBt (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution to facilitate the activation.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture for 2-6 hours at room temperature. Due to the steric bulk of the di-Z protecting groups, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test, which detects the presence of free primary amines. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC.

Caption: Logical workflow for monitoring the coupling reaction using the Kaiser test.

5. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

6. Repeat Cycle:

-

Repeat steps 2 through 5 for each subsequent amino acid to be incorporated into the peptide sequence.

7. Final Cleavage and Side-Chain Deprotection:

-

The benzyloxycarbonyl (Z) groups are stable to TFA and require a strong acid for removal.

-

The most common method for the final cleavage from the resin and removal of the Z groups is treatment with anhydrous hydrogen fluoride (B91410) (HF) at 0°C for 1-2 hours.

-

Appropriate scavengers, such as anisole, must be included in the cleavage cocktail to prevent side reactions.

-

After cleavage, the crude peptide is precipitated with cold diethyl ether, collected, and dried.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide can be confirmed by analytical techniques such as mass spectrometry and NMR spectroscopy.

Analytical Techniques:

| Technique | Purpose |

| HPLC | To assess the purity of the crude peptide and to purify the target peptide. A C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% TFA is commonly used. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the final peptide. The fragmentation pattern in MS/MS can be used to verify the amino acid sequence. |

| NMR Spectroscopy | To confirm the structure of the peptide. Changes in the chemical shifts of the α-proton and α-carbon upon peptide bond formation can be observed. Due to the complexity of peptide NMR spectra, this is often used for smaller peptides or for structural studies. |

Signaling Pathways and Biological Activity

This compound itself is not a biologically active molecule and is not directly involved in signaling pathways. Its role is that of a protected building block for the synthesis of peptides. The biological activity and involvement in signaling pathways of the final synthesized peptide will depend on its specific amino acid sequence.

References

A Technical Guide to BOC-ARG(DI-Z)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω,Nω'-dibenzyloxycarbonyl-L-arginine, commonly abbreviated as BOC-ARG(DI-Z)-OH. This protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc (tert-butyloxycarbonyl) strategy, for the incorporation of arginine residues into peptide chains. This document will cover its chemical and physical properties, key applications with a focus on peptide synthesis, and detailed experimental protocols.

Core Concepts and Applications

This compound is an L-arginine derivative where the alpha-amino group is protected by a Boc group, and the two nitrogens of the side-chain guanidinium (B1211019) group are protected by benzyloxycarbonyl (Z) groups. This comprehensive protection scheme is essential for preventing unwanted side reactions during peptide synthesis. The Boc group is acid-labile and is removed at each cycle of the synthesis, while the more robust Z groups on the side chain protect the highly basic guanidinium group until the final cleavage step.

The primary application of this compound is as a building block for introducing arginine residues during Boc solid-phase peptide synthesis (SPPS).[1] The incorporation of arginine is crucial for the synthesis of many biologically active peptides, including antimicrobial peptides and cell-penetrating peptides, where the positive charge of the guanidinium group plays a vital role in their function.[2]

One notable application is in the synthesis of inhibitors for processing proteinases.[3][4] For instance, this compound has been utilized in the synthesis of peptidyl chloromethanes, which are potent inhibitors of enzymes like the Kex2 proteinase from yeast.[4]

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | C₂₇H₃₄N₄O₈ | |

| Molecular Weight | 542.58 g/mol | |

| CAS Number | 51219-19-3 | |

| Appearance | White powder | |

| Melting Point | ~140 °C (decomposition) | |

| Optical Rotation | [α]20/D +2.5±0.5°, c = 1% in methanol | |

| Purity | ≥98% (TLC), ≥98.0% (HPLC) | |

| Storage Temperature | 15-25°C |

Experimental Protocols

The following sections provide a detailed methodology for the use of this compound in a typical Boc-SPPS workflow.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process, as illustrated in the diagram below. This process involves the deprotection of the N-terminal Boc group, neutralization of the resulting amine, coupling of the next Boc-protected amino acid (such as this compound), and thorough washing of the resin.

Caption: General workflow for Boc-SPPS.

Detailed Protocol for Coupling this compound

The following protocol is a representative example of a coupling reaction using this compound in the context of synthesizing a peptide inhibitor, adapted from the work of Angliker H, et al. This specific example details a solution-phase coupling using the mixed anhydride (B1165640) method, which is also applicable to solid-phase synthesis with appropriate modifications.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amino group (e.g., HGlu(OBzl)-Lys(Z)-Arg(Z,Z)-CH2Cl bound to a resin)

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve this compound (1.2 equivalents) in anhydrous THF or DMF in a reaction vessel.

-

Cooling: Cool the solution to -15 °C in a suitable cooling bath.

-

Activation (Mixed Anhydride Formation):

-

Add N-methylmorpholine (1.2 equivalents) to the cooled solution.

-

Slowly add isobutyl chloroformate (1.2 equivalents) dropwise while maintaining the temperature at -15 °C.

-

Stir the reaction mixture for 10-15 minutes to allow for the formation of the mixed anhydride.

-

-

Coupling:

-

In a separate vessel, prepare a solution of the peptide-resin with the free N-terminal amine in anhydrous DMF.

-

Add the pre-activated mixed anhydride solution of this compound to the peptide-resin slurry.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

-

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM) and isopropanol (B130326) to remove any unreacted reagents and byproducts.

Caption: Step-by-step coupling protocol.

Key Literature and Citations

The development and application of this compound are documented in various scientific publications. The following citations represent key literature relevant to the use of this compound:

-

Angliker H, et al. (1993). The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. Biochem J, 293(Pt 1), 75-81. This paper provides a practical example of the use of this compound in the synthesis of enzyme inhibitors.

-

Meldal M., Kindtler JW. (1986). Acta Chem. Scand. B, 40, 235-41. This publication is cited as a key reference in the development and early use of Boc-Arg(Z)2-OH in solution-phase peptide synthesis.

For more general information on Boc-SPPS and the use of protected arginine derivatives, comprehensive reviews and technical guides on solid-phase peptide synthesis are recommended.

References

- 1. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

The Sentinel of Synthesis: A Deep Dive into the Discovery and Application of BOC-ARG(DI-Z)-OH

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among the arsenal (B13267) of chemical shields available to the modern chemist, Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, commonly abbreviated as BOC-ARG(DI-Z)-OH, stands as a testament to the ingenuity of peptide chemistry. This in-depth technical guide explores the discovery, historical context, and practical application of this crucial building block, providing researchers with the detailed knowledge necessary for its effective utilization.

Discovery and Historical Context: A Solution to the Guanidinium (B1211019) Challenge

The synthesis of peptides containing arginine has historically presented a significant challenge due to the highly basic and nucleophilic nature of its guanidinium side chain. Unprotected, this functional group can lead to a host of undesirable side reactions during peptide coupling, including guanidinylation of the free N-terminus and side-chain acylation. This necessitates the use of robust protecting groups to temporarily mask its reactivity.

In the landscape of solid-phase peptide synthesis (SPPS), particularly within the framework of the Boc/Bzl protection strategy, the quest for an ideal arginine protecting group was a driving force for innovation. Early strategies employed protecting groups such as nitro (NO2) and tosyl (Tos). While functional, these groups often required harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (B91410) (HF), which could lead to peptide degradation and side reactions, including the formation of ornithine from arginine residues.[1][2]

It was in this context that Morten Meldal and J. W. Kindtler, in their seminal 1986 paper published in Acta Chemica Scandinavica B, introduced Nα-Boc-Nω,Nω'-bis(Z)-L-arginine (this compound) .[3] Their work provided a valuable new tool for peptide chemists. The use of two benzyloxycarbonyl (Z) groups to protect the guanidinium moiety offered a higher degree of protection compared to singly protected derivatives. This "di-Z" protection strategy was designed to be stable to the moderately acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid, TFA), yet removable under the strong acidic conditions of the final cleavage step (e.g., HF).[1]

The introduction of this compound was a significant advancement, offering a cleaner and more reliable method for incorporating arginine into peptides, particularly in solution-phase synthesis and complex solid-phase syntheses where complete side-chain protection is critical.[3]

Physicochemical Properties and Data Presentation

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in peptide synthesis.

| Property | Value |

| Chemical Name | Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine |

| Synonyms | This compound, Boc-Arg(Z)2-OH |

| Molecular Formula | C27H34N4O8 |

| Molecular Weight | 542.58 g/mol |

| CAS Number | 51219-19-3 |

| Appearance | White to off-white powder |

| Storage | 2-8°C, desiccated |

While direct, side-by-side quantitative comparisons of coupling efficiency and side-reaction rates for this compound against all other protected arginine derivatives are not extensively consolidated in the literature, its performance characteristics can be inferred from the properties of the di-Z protection scheme. The complete protection of the guanidinium group is known to minimize side reactions such as δ-lactam formation, which can be a concern with other protecting groups during prolonged activation times.

Experimental Protocols

The successful application of this compound in peptide synthesis relies on well-defined experimental protocols. The following sections provide detailed methodologies for its synthesis and use in solid-phase peptide synthesis.

Synthesis of Nα-Boc-Nω,Nω'-bis(Z)-L-arginine

The synthesis of this compound is typically achieved through a two-step process starting from L-arginine.

Step 1: Nα-Boc Protection

-

Dissolve L-arginine in a mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 10-11 using a suitable base, such as sodium hydroxide.

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) portion-wise while maintaining the basic pH.

-

Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Acidify the reaction mixture to a pH of 2-3 with an acid like citric acid or dilute HCl.

-

Extract the product, Nα-Boc-L-arginine, with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Nω,Nω'-bis(Z) Protection

-

Dissolve the Nα-Boc-L-arginine in a suitable solvent system, often a mixture of an organic solvent (e.g., THF) and an aqueous base (e.g., NaOH solution).

-

Cool the solution in an ice bath.

-

Add benzyl (B1604629) chloroformate (Cbz-Cl or Z-Cl) dropwise while maintaining a basic pH.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction by acidification and extraction with an organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield Nα-Boc-Nω,Nω'-bis(Z)-L-arginine.

Incorporation into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for the coupling of this compound in a manual Boc solid-phase peptide synthesis.

-

Resin Preparation: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in dichloromethane (B109758) (DCM) for at least one hour in a reaction vessel. Wash the resin with dimethylformamide (DMF).

-

Boc Deprotection: Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash). Drain, and then add a fresh 50% TFA/DCM solution and allow it to react for 30 minutes. Wash the resin with DCM and isopropanol.

-

Neutralization: Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM twice for 5 minutes each. Wash the resin with DCM and DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

-

Add DIEA (typically 6 equivalents) to the amino acid mixture to pre-activate for 5 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it under vacuum. Treat the resin with anhydrous Hydrogen Fluoride (HF) in the presence of a scavenger such as anisole (B1667542) at 0°C for 1 hour to cleave the peptide from the resin and remove all side-chain protecting groups, including the di-Z groups from arginine. (Caution: HF is extremely hazardous and requires specialized equipment and safety protocols).

-

Peptide Precipitation and Purification: Evaporate the HF and precipitate the crude peptide in cold diethyl ether. Wash the peptide with cold ether, dry it, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

The utility of this compound is not directly in modulating signaling pathways but rather in enabling the synthesis of peptides that can interact with and modulate these pathways. For instance, many cell-penetrating peptides are rich in arginine residues. The synthesis of such peptides, which can be used to deliver therapeutic cargo into cells, is facilitated by the use of well-protected arginine building blocks like this compound.

Below are Graphviz diagrams illustrating the logical workflow of this compound synthesis and its application in a typical Boc-SPPS cycle.

Caption: Synthetic workflow for this compound.

Caption: A typical cycle in Boc solid-phase peptide synthesis.

Conclusion

This compound remains a valuable and relevant tool in the peptide chemist's toolbox. Its development was a direct response to the challenges posed by the arginine side chain, and its robust protection strategy continues to be advantageous in specific synthetic contexts. For researchers embarking on the synthesis of complex, arginine-containing peptides, a thorough understanding of the historical context, chemical properties, and detailed experimental protocols associated with this compound is essential for achieving synthetic success. This guide provides a solid foundation for the informed and effective application of this important amino acid derivative in the pursuit of novel peptide-based therapeutics and research tools.

References

Technical Guide: Physicochemical Properties and Applications of BOC-ARG(DI-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nα-Boc-Nω,Nω'-di-Z-L-arginine (BOC-ARG(DI-Z)-OH), a critical building block in peptide synthesis. This document details its physical appearance, solubility characteristics, and provides in-depth experimental protocols for its use in solid-phase peptide synthesis (SPPS), including the crucial deprotection steps for the di-benzyloxycarbonyl (Z) protected guanidino group.

Physicochemical Properties

This compound is a synthetic amino acid derivative widely used in the synthesis of complex peptides where protection of the arginine side chain is essential to prevent unwanted side reactions.

Physical Appearance

This compound is typically supplied as a white to off-white powder [1].

Structural and Physical Data

The fundamental physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Nα-(tert-Butoxycarbonyl)-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine | N/A |

| Synonyms | Nα-Boc-Nδ,Nω-di-Z-L-arginine, Boc-Arg(Z)2-OH | [2] |

| CAS Number | 51219-19-3 | [3] |

| Molecular Formula | C₂₇H₃₄N₄O₈ | [3] |

| Molecular Weight | 542.58 g/mol | [3] |

| Melting Point | ~140 °C (decomposition) | |

| Form | Powder | |

| Optical Activity | [α]20/D +2.5±0.5°, c = 1% in methanol (B129727) |

Solubility Profile

The presence of the bulky, non-polar Boc and di-Z protecting groups significantly influences its solubility, making it generally soluble in polar organic solvents and less soluble in aqueous solutions.

| Solvent | Solubility | Remarks |

| Dimethylformamide (DMF) | Soluble | Commonly used solvent for peptide synthesis. Expected to be a good solvent for this compound. For the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL. |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A strong polar aprotic solvent. Expected to be a good solvent. For the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL. |

| Methanol | Soluble | A polar protic solvent. This compound has a reported optical activity measurement in methanol, indicating solubility. |

| Ethanol | Soluble | For the related Boc-L-Arg-OH, solubility is reported as 15 mg/mL. |

| Water | Sparingly soluble to insoluble | The hydrophobic protecting groups limit solubility in water. The related Boc-Arg(Z)-OH is reported to be soluble in water or 1% acetic acid. |

| Dichloromethane (DCM) | Soluble | A common solvent for washing and some steps in solid-phase peptide synthesis. |

| Acetic Acid (1%) | Soluble | The related Boc-Arg(Z)-OH is reported to be soluble in 1% acetic acid. |

Experimental Protocols

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy. The following protocols outline the key steps for its incorporation into a peptide chain and the subsequent deprotection of the side chain.

General Boc Solid-Phase Peptide Synthesis Cycle

The incorporation of this compound follows the standard iterative cycle of Boc-SPPS, which consists of deprotection, neutralization, and coupling steps.

Protocol for Boc Deprotection:

-

Swell the peptide-resin in Dichloromethane (DCM).

-

Treat the resin with a 50% solution of Trifluoroacetic Acid (TFA) in DCM for a short pre-wash (5 minutes).

-

Perform the main deprotection by treating the resin with 50% TFA in DCM for 15-25 minutes.

-

Wash the resin thoroughly with DCM and then with Isopropanol (IPA) to remove residual acid.

Protocol for Neutralization:

-

Wash the resin with DCM or Dimethylformamide (DMF).

-

Treat the resin with a 5-10% solution of Diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes to neutralize the N-terminal ammonium (B1175870) salt.

-

Wash the resin thoroughly with DCM or DMF to remove excess base.

Protocol for Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 3 equivalents relative to the resin substitution) and a coupling agent such as HBTU (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for a few minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

Cleavage from Resin and Side-Chain Deprotection

A key feature of using this compound is the specific two-stage process required for the final deprotection of the peptide.

Protocol for Cleavage of the Peptide from the Resin:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.

-

Add the cleavage cocktail to the fully assembled peptide-resin (typically 2 mL per 100 mg of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA and combine the filtrates.

-

Precipitate the cleaved peptide by adding the TFA filtrate dropwise into cold diethyl ether. A white precipitate should form.

-

Isolate the precipitated peptide by centrifugation and decantation of the ether.

Protocol for Deprotection of the Di-Z Groups:

-

Dissolve the dried, partially protected peptide in glacial acetic acid (or a mixture of methanol and acetic acid) in a round-bottom flask. A typical concentration is 1-2 mg of peptide per mL of solvent.

-

Add 10% Palladium on Carbon (Pd/C) catalyst to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

The reaction is typically complete within 12-24 hours.

-

After the reaction is complete, carefully filter the mixture to remove the Pd/C catalyst.

-

Remove the solvent by rotary evaporation to yield the crude, fully deprotected peptide.

-

The final peptide can then be purified by standard methods such as High-Performance Liquid Chromatography (HPLC).

Conclusion

This compound is a valuable reagent for the synthesis of arginine-containing peptides, offering robust protection of the guanidino group. Understanding its physical properties, particularly its solubility, is key to its effective handling and use. The provided protocols for its incorporation in Boc-SPPS and the specific two-stage cleavage and deprotection procedure offer a comprehensive guide for researchers. The requirement for a separate hydrogenolysis step for the removal of the Z groups is a critical consideration in the overall synthetic strategy, ensuring the integrity of the final peptide product.

References

Nα-Boc-Nω,Nω'-di-Z-L-arginine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Boc-Nω,Nω'-di-Z-L-arginine, a critical protected amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides a representative synthesis protocol, outlines its application in the synthesis of arginine-containing peptides, and discusses a relevant biological signaling pathway where such peptides play a crucial role.

Chemical Identity and Physicochemical Properties

Nα-Boc-Nω,Nω'-di-Z-L-arginine is a derivative of the amino acid L-arginine, featuring three protecting groups: a tert-butyloxycarbonyl (Boc) group on the alpha-amino (Nα) group and two benzyloxycarbonyl (Z or Cbz) groups on the guanidino side chain (Nω and Nω'). These protecting groups are essential for directing the chemical reactivity during peptide synthesis, preventing unwanted side reactions.

The systematic IUPAC name for this compound is (2S)-2-[(tert-butoxycarbonyl)amino]-5-[[bis(phenylmethoxycarbonyl)amino]methylideneamino]pentanoic acid.

Chemical structure of Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Table 1: Physicochemical and Analytical Data

The following table summarizes key quantitative data for Nα-Boc-Nω,Nω'-di-Z-L-arginine and its corresponding D-isomer for comparative purposes.

| Property | Value (L-isomer) | Value (D-isomer) |

| CAS Number | 51219-19-3[1] | 145881-13-6[2] |

| Molecular Formula | C₂₇H₃₄N₄O₈[1] | C₂₇H₃₄N₄O₈[2] |

| Molecular Weight | 542.6 g/mol [1] | 542.58 g/mol |

| Appearance | White to off-white powder | White to off-white solid |

| Melting Point | 137-143 °C | ~140 °C (decomposes) |

| Optical Rotation | [a]D²⁵ = +15.0 ± 2º (c=1 in CHCl₃) | [a]20/D = +2.5 ± 0.5°, c = 1% in methanol |

| Purity | ≥ 98% (HPLC) | N/A |

| Storage Conditions | ≤ -20 °C | N/A |

Experimental Protocols

Representative Synthesis of Nα-Boc-Nω,Nω'-di-Z-L-arginine

The synthesis of Nα-Boc-Nω,Nω'-di-Z-L-arginine is a two-step process involving the protection of L-arginine.

Generalized synthetic workflow for Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Step 1: Nα-Boc Protection

-

Dissolve L-arginine in a mixture of dioxane and water.

-

Adjust the pH of the solution to approximately 10-11 using a base such as sodium hydroxide.

-

Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise while maintaining the basic pH.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture to isolate the Nα-Boc-L-arginine intermediate.

Step 2: Nω,Nω'-di-Z Protection

-

Dissolve the Nα-Boc-L-arginine intermediate in a suitable solvent system, such as a mixture of an organic solvent and an aqueous base (e.g., THF/water with NaOH).

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Cbz-Cl or Z-Cl) dropwise while maintaining a basic pH.

-

Allow the reaction to warm to room temperature and continue stirring until completion.

-

Perform an acidic work-up followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product, Nα-Boc-Nω,Nω'-di-Z-L-arginine.

Application in Boc-SPPS of an Arginine-Containing Peptide

Nα-Boc-Nω,Nω'-di-Z-L-arginine is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Boc group serves as a temporary protecting group for the α-amino function, while the two Z groups provide robust protection for the guanidino side chain.

General workflow for Boc-based solid-phase peptide synthesis.

Protocol for Manual Boc-SPPS:

This protocol describes the manual synthesis of a model arginine-containing peptide on a 0.1 mmol scale using a suitable resin (e.g., MBHA resin for a C-terminal amide).

-

Resin Swelling: Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes in a synthesis vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and shake for 2-5 minutes.

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and shake for 20-30 minutes.

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

-

Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin and shake for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 4 equivalents of the desired Boc-amino acid (e.g., Nα-Boc-Nω,Nω'-di-Z-L-arginine) and 3.9 equivalents of a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).

-

Add 6 equivalents of DIEA to the activation mixture and vortex for 1 minute.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature. The completion of the reaction can be monitored using the ninhydrin (B49086) (Kaiser) test.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Boc Deprotection: After the final coupling step, perform the Boc deprotection (step 2) one last time.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., anhydrous HF with scavengers like anisole) to the resin. Note: This step is hazardous and requires specialized equipment and safety precautions.

-

Shake for 2-4 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the cleavage solution.

-

Precipitate the peptide by adding the cleavage solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide and purify it by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Context: Signaling Pathway of Arginine-Containing Peptides

Arginine residues are frequently found in biologically active peptides and play crucial roles in their function, often mediating interactions with receptors. A prominent example is the neuropeptide hormone Arginine-Vasopressin (AVP). AVP is involved in regulating water reabsorption in the kidneys and vasoconstriction.

The signaling pathway of AVP in a principal cell of the kidney's collecting duct is initiated by its binding to the vasopressin V2 receptor (V2R), a G-protein coupled receptor (GPCR).

Arginine-Vasopressin (AVP) signaling pathway in the kidney.

This signaling cascade ultimately leads to the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells, thereby increasing water reabsorption from the urine back into the bloodstream. This example highlights the critical role of arginine-containing peptides in physiological processes and their importance as targets for drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of BOC and Di-Z Protecting Groups for Arginine in Peptide Synthesis

This technical guide provides a comprehensive analysis of two critical side-chain protecting groups for arginine in Boc-strategy solid-phase peptide synthesis (SPPS): the di-tert-butyloxycarbonyl (Boc) and the di-benzyloxycarbonyl (Z) groups. The selection of an appropriate protecting group for arginine's highly basic and nucleophilic guanidinium (B1211019) side chain is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides.

The Challenge of Arginine in Peptide Synthesis

The guanidinium group of arginine (pKa ≈ 12.5) is strongly nucleophilic and requires robust protection during peptide synthesis.[1] Without adequate protection, several side reactions can occur, primarily:

-

δ-Lactam Formation: During carboxyl group activation for coupling, the side-chain guanidinium can perform an intramolecular nucleophilic attack on the activated acid, forming a stable six-membered cyclic lactam. This reaction terminates the peptide chain elongation, significantly reducing the yield of the desired full-length peptide.[1][2]

-

Ornithine Formation: Partial cleavage of the guanidinium group during final deprotection with strong acids can lead to the formation of ornithine residues.[2]

-

Guanidinylation: The activated guanidinium group can be transferred to other nucleophilic residues, such as the indole (B1671886) ring of tryptophan.[2]

Nω,Nω'-Di-Boc Protection Strategy

The use of two tert-butyloxycarbonyl (Boc) groups to protect the guanidinium side chain, yielding Nα-Boc-Arg(Boc)₂-OH, offers a protection strategy that is compatible with the final acid-mediated cleavage in Boc-SPPS.

Mechanism and Properties: The two electron-withdrawing Boc groups decrease the nucleophilicity of the guanidinium nitrogen atoms. However, this protection scheme is notoriously susceptible to δ-lactam formation. The side-chain Boc groups are typically removed simultaneously with the final peptide cleavage from the resin using a trifluoroacetic acid (TFA)-based cocktail.

Advantages:

-

Deprotection conditions are congruent with standard Boc-SPPS final cleavage protocols.

Disadvantages:

-

High Propensity for δ-Lactam Formation: Studies have shown that Fmoc-Arg(Boc)₂-OH exhibits the fastest kinetics for δ-lactam formation when compared to other protecting groups like Pbf and NO₂, leading to significantly reduced coupling efficiencies.

-

Limited Stability: The Fmoc-protected version has shown limited stability in common SPPS solvents like DMF, particularly in the presence of coupling additives.

Nω,Nω'-Di-Z Protection Strategy

The di-benzyloxycarbonyl (di-Z) protection of the arginine side chain, using the derivative Nα-Boc-Arg(Z)₂-OH, represents a classic and robust alternative. The Z group is a carbamate-type protection that offers distinct advantages in terms of stability and orthogonality.

Mechanism and Properties: The two Z groups effectively shield the guanidinium moiety. A key feature of the Z group is its stability to the acidic conditions used for the repetitive removal of the Nα-Boc group (e.g., 50% TFA in DCM). Deprotection requires distinct chemical methods, providing a useful orthogonal strategy.

Advantages:

-

Orthogonality: The Z group is stable to TFA but can be removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C) or strong acids like anhydrous Hydrogen Fluoride (HF). This allows for selective deprotection, which is valuable in the synthesis of protected peptide fragments for ligation.

-

Reduced Side Reactions with Tryptophan: Cleavage byproducts from Z-group removal are less prone to modifying tryptophan residues compared to byproducts from sulfonyl-based groups (e.g., Pbf, Tos).

Disadvantages:

-

Harsher Deprotection Conditions: Removal often requires catalytic hydrogenation, which may not be compatible with other residues (e.g., Cys, Met), or the use of hazardous strong acids like HF.

-

Steric Hindrance: The bulky nature of the two Z groups may lead to slower coupling kinetics, potentially requiring longer reaction times or double coupling to achieve high efficiency.

Quantitative Data and Performance Comparison

Direct, side-by-side quantitative comparisons of Nα-Boc-Arg(Boc)₂-OH and Nα-Boc-Arg(Z)₂-OH under identical conditions are limited in the literature. However, available data and qualitative assessments provide a basis for selection.

| Parameter | Nα-Boc-Arg(Boc)₂-OH | Nα-Boc-Arg(Z)₂-OH |

| Side-Chain Deprotection | TFA/H₂O (95:5), 1 hr, RT | 1. Catalytic Hydrogenolysis (H₂, Pd/C)2. Strong Acid (e.g., anhydrous HF) |

| Orthogonality to Nα-Boc | No (cleaved by TFA) | Yes (stable to TFA) |

| Coupling Efficiency | Low (28% reported for Fmoc-Arg(Boc)₂-OH) | Generally effective, but may require longer coupling times due to steric hindrance |

| δ-Lactam Formation | Very High (60% reported for Fmoc-Arg(Boc)₂-OH) | Lower propensity compared to (Boc)₂ |

| Compatibility | Simple cleavage; risk of incomplete synthesis | Incompatible with hydrogenation-sensitive residues (Cys, Met); HF requires special equipment |

| Key Advantage | Simplified final deprotection step | Orthogonality, reduced Trp side reactions |

Experimental Protocols

Protocol 1: General Coupling of Boc-Arg(Z)₂-OH in Boc-SPPS

This protocol outlines a typical manual Boc-SPPS workflow for incorporating a protected arginine residue.

-

Resin Preparation: Swell the appropriate resin (e.g., 1g MBHA resin) in dichloromethane (B109758) (DCM) for 1 hour. Wash three times with dimethylformamide (DMF).

-

Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes, drain, and add fresh 50% TFA/DCM for 30 minutes. Wash the resin with DCM (3x) and isopropanol (B130326) (2x).

-

Neutralization: Treat the resin twice with 10% diisopropylethylamine (DIEA) in DCM for 5 minutes each. Wash with DCM (3x) and DMF (3x).

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Agitate the reaction for 2-6 hours at room temperature.

-

-

Monitoring: Check for reaction completion using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

-

Cycle Repetition: Repeat steps 2-6 for the next amino acid in the sequence.

Protocol 2: Deprotection of Arginine (Z)₂ Side Chain via Hydrogenolysis

This protocol is performed after the peptide has been cleaved from the resin while other side-chain protecting groups (if TFA-labile) have been removed.

-

Dissolution: Dissolve the cleaved, Z-protected peptide in a suitable solvent such as acetic acid or a methanol/acetic acid mixture.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution. The catalyst loading is typically 10-20% by weight relative to the peptide.

-

Hydrogenation: Seal the reaction vessel, purge with hydrogen gas (H₂), and maintain a hydrogen atmosphere (e.g., via a balloon). Stir the mixture vigorously at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by RP-HPLC and/or mass spectrometry.

-

Work-up:

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of the solvent to ensure complete recovery.

-

Remove the solvent from the filtrate under reduced pressure.

-

-

Purification: The crude deprotected peptide can then be purified by preparative RP-HPLC.

Visualization of Workflows and Reactions

Chemical Protection Schemes

Caption: Side-chain protection reactions of arginine.

Deprotection Pathways

Caption: Comparison of deprotection pathways.

Logical Workflow for Boc-SPPS Cycle

Caption: General workflow for a Boc-SPPS cycle.

References

Methodological & Application

Application Notes and Protocols for BOC-ARG(DI-Z)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine (BOC-ARG(DI-Z)-OH) in solid-phase peptide synthesis (SPPS). Arginine-rich peptides are a significant class of bioactive molecules, often exhibiting cell-penetrating or antimicrobial properties. The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection during SPPS to prevent side reactions. The dual benzyloxycarbonyl (Z) protection of the guanidinium group in this compound offers comprehensive shielding, minimizing the risk of side reactions such as δ-lactam formation, which can be a concern with other protecting group strategies.[1][2]

The Boc (tert-butyloxycarbonyl) protecting group for the α-amino group is a cornerstone of one of the major strategies in SPPS. It is readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][4] The di-Z protecting groups, however, are stable to TFA and require strong acidolysis, most commonly with anhydrous hydrogen fluoride (B91410) (HF), for their removal during the final cleavage of the peptide from the resin.[1] This orthogonality is a key feature of the Boc/Bzl protection strategy.

These application notes will detail the protocol for incorporating this compound into a peptide sequence, with the synthesis of the well-known cell-penetrating peptide, Tat (48-60), as a representative example.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of arginine-rich peptides using Boc-SPPS. It is important to note that actual yields and purities can vary depending on the specific sequence, scale, and instrumentation.

Table 1: Reagent Stoichiometry for a Single Coupling Cycle (0.1 mmol scale)

| Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |

| Boc-Protected Amino Acid | 3 | 0.3 mmol |

| HBTU | 2.9 | 0.29 mmol |

| HOBt | 3 | 0.3 mmol |

| DIEA | 6 | 0.6 mmol |

Table 2: Representative Yield and Purity for Tat (48-60) Synthesis

| Parameter | Representative Value | Notes |

| Crude Peptide Yield | 65-80% | Based on the initial resin loading. |

| Purity after Cleavage | 50-70% | Determined by analytical RP-HPLC. |

| Final Yield after Purification | 20-30% | After preparative RP-HPLC. |

| Final Purity | >98% | Confirmed by analytical RP-HPLC and Mass Spectrometry. |

Experimental Protocols

Materials and Reagents

-

This compound

-

Other Boc-protected amino acids

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole (B1667542), p-cresol)

-

Diethyl ether

-

Acetonitrile (B52724) (ACN)

-

Solid-phase peptide synthesis vessel

-

Automated or manual peptide synthesizer

-

HF cleavage apparatus

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol 1: Solid-Phase Peptide Synthesis of Tat (48-60) (GRKKRRQRRRPQ)

This protocol describes the manual synthesis of the Tat (48-60) peptide on a 0.1 mmol scale using Boc-SPPS.

1. Resin Preparation:

- Swell 200 mg of Merrifield resin (0.5 mmol/g loading) in DCM for 1 hour in a fritted reaction vessel.

- Wash the resin with DMF (3 x 5 mL).

2. First Amino Acid Coupling (Boc-Gln(Xan)-OH):

- In a separate vessel, dissolve Boc-Gln(Xan)-OH (0.3 mmol), HBTU (0.29 mmol), and HOBt (0.3 mmol) in DMF.

- Add DIEA (0.6 mmol) to the mixture and pre-activate for 2 minutes.

- Drain the DMF from the resin and add the activated amino acid solution.

- Agitate the mixture for 2-4 hours at room temperature.

- Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), recouple.

- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Chain Elongation (Stepwise addition of amino acids):

- Boc Deprotection:

- Add 50% TFA in DCM to the resin and agitate for 2 minutes.

- Drain and add fresh 50% TFA in DCM and agitate for 30 minutes.

- Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

- Neutralization:

- Add 10% DIEA in DMF to the resin and agitate for 2 minutes. Repeat once.

- Wash the resin with DMF (3 x 5 mL).

- Coupling of the next Boc-amino acid (including this compound):

- Pre-activate the next Boc-amino acid (0.3 mmol) with HBTU/HOBt (0.29/0.3 mmol) and DIEA (0.6 mmol) in DMF as described in step 2.

- Add the activated amino acid solution to the resin and agitate. For this compound, a longer coupling time of 4-6 hours or a double coupling may be necessary due to its bulky nature.

- Monitor the coupling reaction with the Kaiser test.

- Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

- Repeat the deprotection, neutralization, and coupling cycle for each amino acid in the Tat (48-60) sequence.

Protocol 2: Cleavage and Deprotection

CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF-resistant apparatus within a certified fume hood by trained personnel.

1. Preparation of the Peptide-Resin:

- After the final coupling step, perform a final Boc deprotection.

- Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

2. HF Cleavage:

- Transfer the dried peptide-resin to the reaction vessel of the HF apparatus.

- Add a scavenger mixture (e.g., 1 mL of anisole or p-cresol (B1678582) per gram of resin).

- Cool the reaction vessel to -5 to 0 °C using a dry ice/methanol bath.

- Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.

- Stir the mixture at 0 °C for 1-2 hours.

- Evaporate the HF under a stream of nitrogen gas.

3. Peptide Precipitation and Washing:

- Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.

- Collect the precipitated peptide by filtration or centrifugation.

- Wash the peptide pellet with cold diethyl ether two more times.

- Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Analysis

1. Purification:

- Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

- Purify the peptide by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

- Collect the fractions containing the desired peptide.

2. Analysis:

- Confirm the purity of the collected fractions by analytical RP-HPLC.

- Verify the identity of the purified peptide by mass spectrometry to confirm the correct molecular weight.

- Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualization

Caption: General workflow for a single cycle of Boc-SPPS.

Caption: Simplified signaling pathway for the cellular uptake of the Tat peptide.

References

Application Notes and Protocols for the Coupling of Nα-Boc-Nω,Nω'-bis(benzyloxycarbonyl)-Arginine (Boc-Arg(Z)₂-OH)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling reaction conditions and reagents for Boc-Arg(Z)₂-OH, a critical building block in peptide synthesis. The bulky benzyloxycarbonyl (Z) protecting groups on the arginine side chain necessitate optimized coupling strategies to ensure high efficiency and minimize side reactions. This document outlines recommended reagents, detailed experimental protocols for solid-phase peptide synthesis (SPPS), and summarizes key quantitative data.

Introduction

Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-Arginine, commonly abbreviated as Boc-Arg(Z)₂-OH, is a protected amino acid derivative frequently utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The two benzyloxycarbonyl (Z) groups offer robust protection for the highly basic guanidinium (B1211019) side chain of arginine, preventing undesirable side reactions during peptide elongation.[1][2] However, the steric hindrance presented by these bulky protecting groups requires the use of potent activating agents and carefully optimized reaction conditions to achieve efficient amide bond formation.[3]

The selection of appropriate coupling reagents and conditions is paramount to maximize yield and purity while minimizing potential side reactions such as racemization and δ-lactam formation.[4][5] This document provides an overview of common coupling strategies and detailed protocols for the successful incorporation of Boc-Arg(Z)₂-OH into peptide sequences.

Recommended Coupling Reagents and Conditions

The successful coupling of the sterically hindered Boc-Arg(Z)₂-OH relies on efficient activation of its carboxylic acid moiety. Onium-type coupling reagents, such as aminium/uronium and phosphonium (B103445) salts, are highly recommended due to their high reactivity.

Key Reagents:

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents for hindered amino acids, offering rapid reaction times and minimal racemization.

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A commonly used and highly efficient coupling reagent, often used in conjunction with HOBt.

-

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): A potent phosphonium salt-based reagent suitable for particularly challenging or hindered couplings.

-

DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. The addition of HOBt is crucial to enhance reaction rates and suppress racemization.

-

-

Bases:

-

DIEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base commonly used to neutralize the resin and activate the coupling reagents.

-

-

Solvents:

-

DMF (N,N-Dimethylformamide): The most common solvent for peptide synthesis due to its excellent solvating properties for both the resin and reagents.

-

DCM (Dichloromethane): Often used for resin swelling and washing steps.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the solid-phase peptide synthesis (SPPS) of peptides containing Boc-Arg(Z)₂-OH. It is important to note that yields and purity are highly dependent on the specific peptide sequence, scale, and synthetic methodology employed.

| Parameter | Typical Value | Notes |

| Equivalents of Boc-Arg(Z)₂-OH | 2 - 4 | Relative to resin loading. |

| Equivalents of Coupling Reagent | 1.9 - 4 | Relative to resin loading. |

| Equivalents of Base (DIEA) | 4 - 8 | Relative to resin loading. |

| Coupling Time | 1 - 6 hours | Longer times may be necessary for hindered couplings. |

| Reaction Temperature | Room Temperature | For difficult couplings, the temperature can be increased to 40-50°C. |

| Crude Peptide Purity | 60 - 85% | Dependent on the length and complexity of the peptide. |

| Final Purity (Post-Purification) | >95 - 98% | Achieved via preparative RP-HPLC. |

| Overall Yield | 10 - 40% | Highly dependent on the number of coupling cycles and the efficiency of each step. |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-Arg(Z)₂-OH in solid-phase peptide synthesis.

Protocol 1: HBTU/HOBt Mediated Coupling

This protocol describes a standard and robust method for the incorporation of Boc-Arg(Z)₂-OH using HBTU and HOBt as activating agents.

Materials:

-

Boc-Arg(Z)₂-OH

-

Peptide-resin with a free N-terminal amine

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Reaction vessel with agitation capabilities

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM for 1 hour, followed by washing with DMF (3 x 10 mL).

-

If the N-terminal protecting group is Boc, perform deprotection using 50% TFA in DCM (v/v) for 30 minutes.

-

Wash the resin with DCM (3 x 10 mL) and isopropanol (B130326) (2 x 10 mL).

-

Neutralize the resin with 10% DIEA in DCM (v/v) for 5 minutes (repeat twice), followed by washing with DCM (3 x 10 mL) and DMF (3 x 10 mL).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 equivalents relative to resin substitution), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid mixture and pre-activate for 5 minutes.

-

Drain the DMF from the resin and add the activated amino acid solution.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction for completion using a qualitative method such as the Kaiser test.

-

If the Kaiser test is positive (indicating free amines), repeat the coupling step.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.

-

Protocol 2: HATU Mediated Coupling

This protocol is recommended for particularly difficult or sterically hindered couplings, as HATU is a more potent activating agent.

Materials:

-

Boc-Arg(Z)₂-OH

-

Peptide-resin with a free N-terminal amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HOAt (1-Hydroxy-7-azabenzotriazole) - optional but recommended

-

DIEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), peptide synthesis grade

-

DCM (Dichloromethane), peptide synthesis grade

-

Reaction vessel with agitation capabilities

Procedure:

-

Resin Preparation:

-

Follow the same resin preparation, deprotection, and neutralization steps as in Protocol 1.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Arg(Z)₂-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and optionally HOAt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Monitor the reaction completion with the Kaiser test.

-

Upon completion, wash the resin as described in Protocol 1.

-

Visualizations

Workflow for Boc-Arg(Z)₂-OH Coupling in SPPS

The following diagram illustrates the general workflow for the incorporation of Boc-Arg(Z)₂-OH into a growing peptide chain on a solid support.

Caption: General workflow for the coupling of Boc-Arg(Z)₂-OH in solid-phase peptide synthesis.

Logical Relationship of Key Components in Coupling

This diagram illustrates the interaction between the key components during the activation and coupling steps.

References

Step-by-Step Deprotection of BOC-ARG(DI-Z)-OH: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the step-by-step deprotection of Nα-Boc-Nω,Nω'-di-Z-L-arginine (BOC-ARG(DI-Z)-OH), a commonly used protected amino acid in peptide synthesis and drug development. These guidelines are intended for researchers, scientists, and professionals in the field of synthetic organic chemistry and medicinal chemistry.

The protocols outlined below describe a robust two-step orthogonal deprotection strategy. The first step involves the selective removal of the acid-labile tert-butyloxycarbonyl (Boc) group from the α-amino group. The second step details the hydrogenolysis of the benzyloxycarbonyl (Z) protecting groups from the guanidino side chain. Adherence to these protocols will ensure a high yield and purity of the final deprotected arginine product.

Data Presentation: Deprotection Efficiency

The following table summarizes representative quantitative data for the two-step deprotection process. It is important to note that specific experimental data for the complete deprotection of this compound is not extensively available in peer-reviewed literature. The data presented here is a composite of typical results obtained for the deprotection of Boc-protected amino acids and the hydrogenolysis of Z-protected arginine derivatives. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Typical Purity (%) |

| 1 | Nα-Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 1 - 2 hours | >95 | >98 |

| 2 | Nω,Nω'-di-Z Deprotection | H₂, Palladium on Carbon (Pd/C) | 4 - 24 hours | 90 - 98 | >97 |

Experimental Protocols

Protocol 1: Step 1 - Nα-Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Diethyl ether (cold)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of substrate).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0°C.

-

Addition of TFA: Slowly add TFA to the stirred solution to achieve a final concentration of 25-50% (v/v).

-

Reaction: Allow the reaction mixture to gradually warm to room temperature while continuing to stir.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol (B129727) 95:5) until the starting material is no longer visible (typically 1-2 hours).

-

Work-up: Upon completion, remove the DCM and excess TFA by rotary evaporation. The resulting product is Arg(di-Z)-OH as a TFA salt.

-

Precipitation and Isolation: Add cold diethyl ether to the residue to precipitate the product. Stir the suspension vigorously to break up any solids. Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Step 2 - Nω,Nω'-di-Z Deprotection (Catalytic Hydrogenation)

This protocol describes the removal of the two Z groups from the guanidino side chain of the product obtained from Step 1.

Materials:

-

Arg(di-Z)-OH·TFA (from Step 1)

-

Methanol (MeOH) or Ethanol (B145695) (EtOH)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Three-neck round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Celite® pad)

Procedure:

-

Reaction Setup: Dissolve the Arg(di-Z)-OH·TFA (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the vessel with hydrogen gas to replace the air.

-

Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-24 hours). The reaction can be considered complete when the consumption of hydrogen ceases.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Wash the filter cake with the reaction solvent.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude deprotected arginine.

-

Purification: The crude arginine can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography to yield the final product, typically as a hydrochloride or trifluoroacetate (B77799) salt depending on the work-up conditions.

Visualizing the Deprotection Workflow

The following diagrams illustrate the logical flow of the two-step deprotection process.

Caption: Workflow for the Nα-Boc deprotection of this compound.

Caption: Workflow for the catalytic hydrogenation of Arg(di-Z)-OH.

Application Notes and Protocols for the Synthesis of Arginine-Rich Peptides using BOC-ARG(DI-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of arginine-rich peptides, such as cell-penetrating peptides (CPPs) and antimicrobial peptides, is of significant interest in drug delivery and therapeutic development. The guanidinium (B1211019) side chain of arginine presents a considerable challenge in solid-phase peptide synthesis (SPPS) due to its high basicity and nucleophilicity, necessitating robust protection to prevent side reactions. BOC-ARG(DI-Z)-OH (Nα-tert-butyloxycarbonyl-Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine) is a protected amino acid derivative that offers a comprehensive solution for incorporating arginine into peptide sequences, particularly within the Boc/Bzl protection strategy.

The two benzyloxycarbonyl (Z) groups provide sturdy protection for the guanidinium moiety, minimizing the risk of side reactions such as δ-lactam formation. A key advantage of the Z-groups is their stability to the trifluoroacetic acid (TFA) used for the cleavage of the Nα-Boc group, allowing for an orthogonal deprotection strategy.[1] This feature is particularly beneficial in the synthesis of complex peptides, including those containing sensitive residues like tryptophan, as it reduces the potential for modification during final cleavage.[1] While the bulky nature of the di-Z-protecting groups may necessitate longer coupling times or double coupling protocols to ensure efficient incorporation, the resulting increase in purity of the crude peptide often justifies this consideration.[1]

These application notes provide detailed protocols and supporting data for the use of this compound in the synthesis of arginine-rich peptides.

Data Presentation

Note: Specific, direct comparative quantitative data for the coupling efficiency, yield, and purity of peptides synthesized using this compound is not extensively available in the reviewed literature. The following tables provide illustrative data based on typical outcomes for Boc-SPPS of arginine-rich peptides and qualitative advantages of the di-Z protecting group.

Table 1: Comparison of Arginine Protecting Groups in Boc-SPPS

| Parameter | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |

| Side-Chain Protection | Two benzyloxycarbonyl (Z) groups | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Tosyl (Tos) |

| Deprotection Condition | Strong acids (e.g., anhydrous HF) or hydrogenolysis[1] | Moderate to strong acids (e.g., TFA)[1] | Strong acids (e.g., anhydrous HF) |

| Orthogonality to Boc | Yes | Partial | Yes |

| Propensity for δ-lactam formation | Generally lower due to full guanidino group protection | Can be susceptible, especially with prolonged activation | Susceptible |

| Risk of Tryptophan Modification | Reduced | Higher risk from carbocations generated during cleavage | Higher risk |

| Coupling Efficiency | Generally high, may require longer coupling times | Generally high, but can be sequence-dependent | Moderate to high |

Table 2: Illustrative Synthesis Data for a Model Arginine-Rich Peptide (e.g., (Arg)8)

| Parameter | This compound | Boc-Arg(Pbf)-OH |

| Average Coupling Efficiency per Cycle | >99% (with extended coupling time) | >99% |

| Crude Peptide Purity (by HPLC) | ~85% | ~80% |

| Overall Yield (after purification) | ~35% | ~40% |

| Major Impurities | Deletion sequences (if coupling is incomplete) | Deletion sequences, Arg-related side products |

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Arginine-Rich Peptide using Boc-Chemistry

This protocol outlines the manual synthesis of a generic arginine-rich peptide on a 0.1 mmol scale using a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

This compound and other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Methanol (B129727) (MeOH)

-

Diethyl ether, cold

Procedure:

-

Resin Swelling: Swell the Merrifield resin (e.g., 200 mg, 0.5 mmol/g loading) in DCM in a fritted reaction vessel for 30 minutes. Drain the DCM.

-

First Amino Acid Coupling:

-

In a separate vessel, dissolve the first Boc-amino acid (e.g., Boc-Gly-OH, 3 equivalents) in DMF.

-

Add HBTU (3 equivalents), HOBt (3 equivalents), and DIEA (6 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

Monitor coupling completion using the Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Boc Deprotection:

-

Add 50% TFA in DCM to the resin and agitate for 2 minutes. Drain.

-